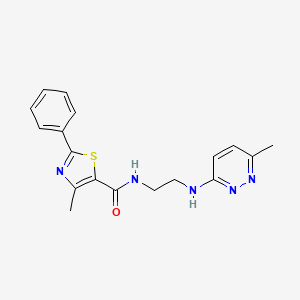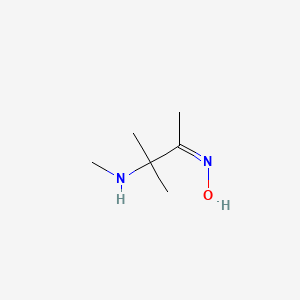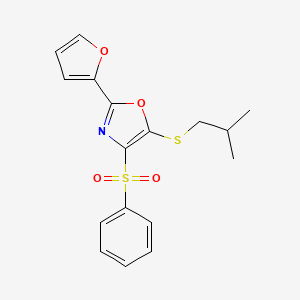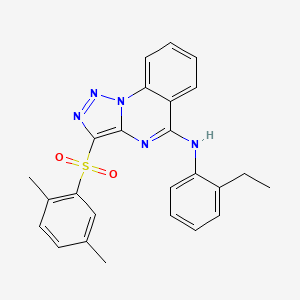
PSTQ Analog, 3{8,31}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSTQ Analog, 3{8,31} is a synthetic peptide that has been developed for scientific research purposes. It is a potent inhibitor of protein-protein interactions and has been used in various studies to understand the mechanisms of different biological processes.
Aplicaciones Científicas De Investigación
PSTQ Analog, 3{8,31} has been used in various scientific research applications. It has been used to study the mechanisms of protein-protein interactions, which play a crucial role in many biological processes. It has also been used to study the structure and function of proteins, as well as to develop new drugs and therapies.
Mecanismo De Acción
PSTQ Analog, 3{8,31} is a potent inhibitor of protein-protein interactions. It binds to specific protein domains and prevents them from interacting with their binding partners. This inhibition can lead to a disruption of biological processes that rely on these interactions, such as signal transduction pathways.
Biochemical and Physiological Effects:
PSTQ Analog, 3{8,31} has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in these cells. It has also been shown to modulate the immune response and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PSTQ Analog, 3{8,31} in lab experiments is its potency and specificity. It is a highly potent inhibitor of protein-protein interactions and can be used at low concentrations. However, one limitation of using PSTQ Analog, 3{8,31} is its high cost, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of PSTQ Analog, 3{8,31} in scientific research. One direction is the development of new drugs and therapies based on its mechanism of action. Another direction is the study of its effects on different biological processes and its potential use in the treatment of various diseases. Additionally, the development of new synthesis methods for PSTQ Analog, 3{8,31} could lead to more cost-effective production and increased availability for research purposes.
Conclusion:
PSTQ Analog, 3{8,31} is a synthetic peptide that has been developed for scientific research purposes. It is a potent inhibitor of protein-protein interactions and has been used in various studies to understand the mechanisms of different biological processes. Its specific mechanism of action, as well as its biochemical and physiological effects, make it a valuable tool for scientific research. However, its high cost and limited availability can be limiting factors for its use in some experiments. Future research directions for PSTQ Analog, 3{8,31} include the development of new drugs and therapies based on its mechanism of action, as well as the study of its effects on different biological processes.
Métodos De Síntesis
PSTQ Analog, 3{8,31} is a synthetic peptide that is synthesized using solid-phase peptide synthesis. The synthesis starts with the attachment of the first amino acid to a solid support resin. The amino acids are then added one by one in a specific order to form the desired peptide sequence. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(2-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-4-18-9-5-7-11-20(18)26-23-19-10-6-8-12-21(19)30-24(27-23)25(28-29-30)33(31,32)22-15-16(2)13-14-17(22)3/h5-15H,4H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOGOSAGNCTVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide](/img/structure/B2659877.png)
![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2659882.png)
![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)
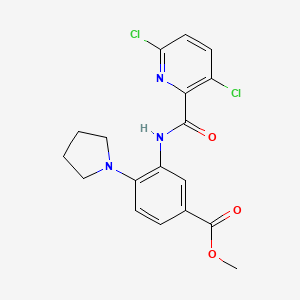
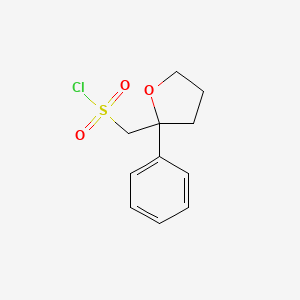
![1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2659887.png)
